

The Structure-Activity Relationship of Ureido-Substituted Benzenesulfonamides: A Technical Guide

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This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ureido-substituted benzenesulfonamides, a class of compounds with significant therapeutic potential, primarily as inhibitors of carbonic anhydrases (CAs) and dihydroorotate dehydrogenase (DHODH). Understanding the intricate relationship between the chemical structure of these molecules and their biological activity is paramount for the rational design of more potent and selective inhibitors.

Core Structural Features and General SAR

Ureido-substituted benzenesulfonamides are characterized by a central benzenesulfonamide core, a ureido linker, and a variable terminal substituent. The general structure can be divided into three key regions for SAR analysis: the benzenesulfonamide group (the "warhead"), the ureido linker, and the terminal tail.

Benzenesulfonamide "Warhead": The sulfonamide group is crucial for the primary interaction
with the zinc ion in the active site of carbonic anhydrases, making it a critical component for
inhibitory activity against this enzyme class.[1] The substitution pattern on the benzene ring
can influence potency and selectivity.



- Ureido Linker: The ureido moiety (-NH-CO-NH-) plays a significant role in orienting the
 molecule within the enzyme's active site and can form important hydrogen bonds that
 contribute to the stability of the enzyme-inhibitor complex.[2] Its flexibility allows the molecule
 to adopt favorable conformations.[3]
- Terminal Tail: The nature of the substituent at the terminus of the ureido group is a key determinant of inhibitory potency and selectivity. Variations in this part of the molecule, from simple alkyl and aryl groups to more complex heterocyclic systems, have been extensively explored to optimize interactions with different enzyme isoforms.[2][4][5]

Quantitative Analysis of Inhibitory Activity

The inhibitory potential of ureido-substituted benzenesulfonamides has been quantified against various enzyme isoforms and cancer cell lines. The following tables summarize key quantitative data from the literature.

Table 1: Carbonic Anhydrase Inhibition Data



Compound/ Modificatio n	hCA I (Kı, nM)	hCA II (Kı, nM)	hCA IX (Kı, nM)	hCA XII (Kı, nM)	Reference
SLC-0111 (U-F)	-	960	45	4.5	[6][7]
U-CH₃	-	1765	7	6	[7]
U-NO ₂	-	15	1	6	[7]
4-{[(3'- nitrophenyl)c arbamoyl]ami no}benzenes ulfonamide	-	-	Low nM	Low nM	[8]
Compound 7j (1,3,5-triazine derivative)	-	-	0.91	-	[6][9]
Compound 18 (4-F substituted SA derivative)	24.6	-	-	-	[2]
Compound 34 (4-Br, 2- OH substituted MA derivative)	-	2.8	-	-	[2]
Compound 35 (4-bromo- 2- hydroxyphen yl substituted)	-	-	-	7.2	[2]
Bis-ureido Compound	-	4.4	6.73	5.02	[5]



11					
Bis-ureido					
Compound	-	25.8	95.4	-	[5]
19					

hCA: human Carbonic Anhydrase. Ki: Inhibition constant.

Table 2: Dihydroorotate Dehydrogenase (DHODH)

Inhibition and Antiproliferative Activity

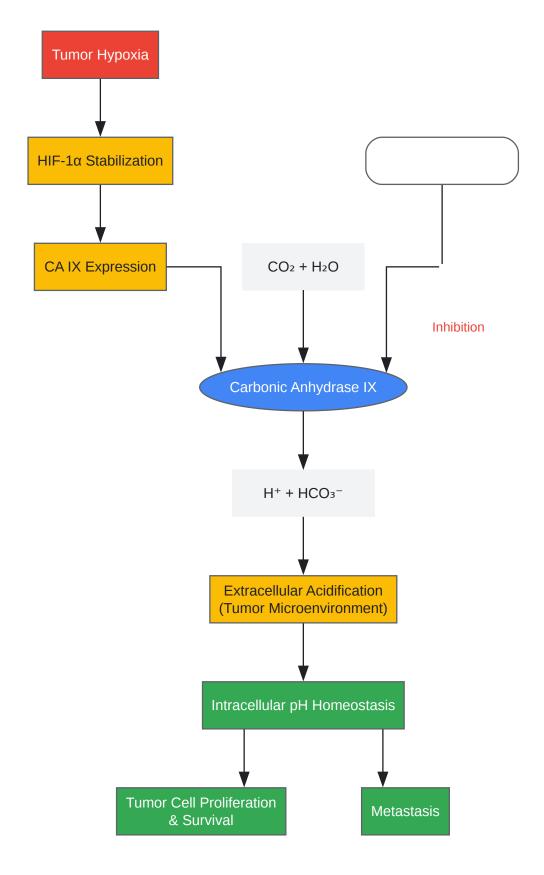
Compound Class	Target	IC ₅₀ (nM)	Cell Line(s)	Antiprolifer ative IC50 (μΜ)	Reference
PYRUB-SOs	DHODH	12-31	MOLM-13, THP-1, HL-60	Submicromol ar to low micromolar	[10][11]
PUB-SOs	-	-	HT-29, M21, MCF-7	Micromolar	[4]

PYRUB-SOs: N-pyridinyl ureidobenzenesulfonates; PUB-SOs: N-phenyl ureidobenzenesulfonates. IC50: Half-maximal inhibitory concentration.

Key Signaling Pathways and Mechanisms of Action Inhibition of Carbonic Anhydrase IX in Cancer

Ureido-substituted benzenesulfonamides are potent inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many solid tumors in response to hypoxia.[1] [12] CA IX plays a crucial role in tumor cell survival and proliferation by maintaining intracellular pH in the acidic tumor microenvironment.[1] By inhibiting CA IX, these compounds disrupt pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.[1] This mechanism also contributes to reducing tumor metastasis.[8][13]





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Fig. 1: Role of CA IX in the tumor microenvironment and its inhibition.



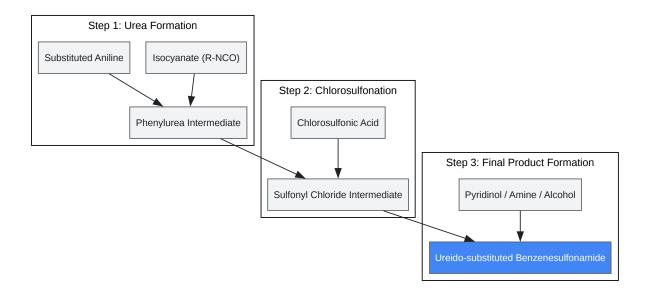
Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A subset of ureido-substituted benzenesulfonamides, particularly the N-pyridinyl ureidobenzenesulfonates (PYRUB-SOs), have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[10][11] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[10] Inhibition of DHODH leads to cell cycle arrest in the S-phase and can induce differentiation in certain cancer types, such as acute myeloid leukemia (AML).[10] [11]

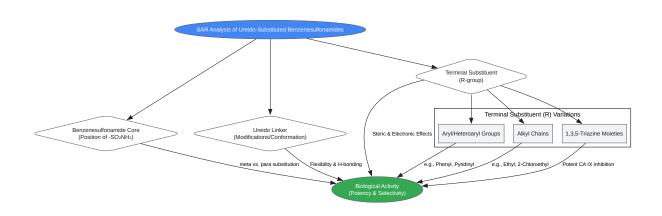
Experimental Protocols General Synthesis of Ureido-Substituted Benzenesulfonamides

A common synthetic route involves the reaction of an appropriately substituted aniline with an isocyanate to form the urea intermediate. This is followed by chlorosulfonation and subsequent reaction with an amine or alcohol to yield the final sulfonamide or sulfonate ester.[10] Phosgene-free methods have also been developed, for instance, by reacting phenylurea derivatives with sulfanilamide.[1]









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